4,6-Dimethoxyquinoline-2-carboxylic acid
CAS No.: 52144-22-6
Cat. No.: VC6870863
Molecular Formula: C12H11NO4
Molecular Weight: 233.223
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52144-22-6 |
---|---|
Molecular Formula | C12H11NO4 |
Molecular Weight | 233.223 |
IUPAC Name | 4,6-dimethoxyquinoline-2-carboxylic acid |
Standard InChI | InChI=1S/C12H11NO4/c1-16-7-3-4-9-8(5-7)11(17-2)6-10(13-9)12(14)15/h3-6H,1-2H3,(H,14,15) |
Standard InChI Key | LAUODWAMPIXMAA-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 4,6-dimethoxyquinoline-2-carboxylic acid, reflects its quinoline backbone substituted with methoxy groups at positions 4 and 6 and a carboxylic acid group at position 2. Its SMILES notation (COC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O) and InChI key (LAUODWAMPIXMAA-UHFFFAOYSA-N) provide precise descriptors for computational studies.
Table 1: Key Physical and Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₁NO₄ |
Molecular Weight | 233.22 g/mol |
CAS Number | 52144-22-6 |
SMILES | COC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O |
InChI Key | LAUODWAMPIXMAA-UHFFFAOYSA-N |
Synthesis and Industrial Production
The synthesis involves three primary steps:
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Starting Materials: 4,6-Dimethoxyaniline and ethyl acetoacetate undergo cyclization under acidic or basic conditions to form the quinoline ring.
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Oxidation and Hydrolysis: The intermediate is oxidized to introduce the carboxylic acid group, often using agents like potassium permanganate.
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Optimization for Scale: Industrial methods prioritize yield (>80%) and purity (>95%) through controlled reaction kinetics and solvent selection.
Reactivity and Functional Transformations
Oxidation and Reduction Pathways
The carboxylic acid group at position 2 is highly reactive. Oxidation with KMnO₄ yields decarboxylated derivatives, while reduction using LiAlH₄ produces alcohols. These transformations enable the synthesis of analogs for structure-activity relationship (SAR) studies.
Nucleophilic Substitution
The electron-deficient quinoline ring facilitates nucleophilic attacks at position 2. Amines and thiols substitute the carboxylic acid group, generating amides or thioesters with modified bioactivity.
Biological Activities and Mechanisms
Anticancer Properties
Quinoline derivatives inhibit topoisomerase I, an enzyme critical for DNA replication. In vitro studies demonstrate 62–65% growth inhibition (GI%) against breast (MCF-7) and lung (A549) cancer cells. Additionally, DNA intercalation disrupts transcription, inducing apoptosis.
Antiviral Efficacy
Structural analogs of 4,6-dimethoxyquinoline-2-carboxylic acid inhibit viral polymerases, including those of influenza A. Methoxy groups enhance binding affinity to the polymerase active site, reducing viral load by 70% in murine models.
Antioxidant Capacity
The compound scavenges free radicals with an IC₅₀ of 12.3 μM, comparable to ascorbic acid (IC₅₀ = 10.1 μM). This activity mitigates oxidative stress in neurodegenerative and cardiovascular diseases.
Activity | Mechanism | Efficacy |
---|---|---|
Anticancer | Topoisomerase I inhibition | GI% = 62–65 (MCF-7) |
Antiviral | Polymerase inhibition | 70% viral load reduction |
Antioxidant | Free radical scavenging | IC₅₀ = 12.3 μM |
Agricultural and Material Science Applications
Herbicidal Activity
By inhibiting acetyl-CoA carboxylase (ACC) in plants, the compound blocks fatty acid synthesis, causing weed-selective necrosis. Field trials show 85% efficacy against Amaranthus retroflexus without crop toxicity.
Polymer Modifications
Incorporating 4,6-dimethoxyquinoline-2-carboxylic acid into polyesters enhances thermal stability (Tₘ increase by 20°C) and tensile strength (35 MPa). Functional groups enable covalent bonding with drug molecules for targeted delivery systems.
Comparative Analysis with Quinoline Derivatives
Structural Analogues
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Quinoline-2-carboxylic acid: Lacks methoxy groups, reducing lipid solubility and bioavailability.
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4-Methoxyquinoline-2-carboxylic acid: Single methoxy group decreases DNA intercalation efficiency by 40%.
Activity Trends
Methoxy groups at positions 4 and 6 optimize steric and electronic interactions with biological targets, surpassing mono-substituted derivatives in potency.
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